molecular formula C8H6ClNO3S B2995618 3-Cyano-4-methoxybenzene-1-sulfonyl chloride CAS No. 1261873-96-4

3-Cyano-4-methoxybenzene-1-sulfonyl chloride

Cat. No.: B2995618
CAS No.: 1261873-96-4
M. Wt: 231.65
InChI Key: OWODRNNKFCAJHP-UHFFFAOYSA-N
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Description

3-Cyano-4-methoxybenzene-1-sulfonyl chloride is a substituted benzene derivative featuring a sulfonyl chloride group (-SO₂Cl) at position 1, a cyano (-CN) group at position 3, and a methoxy (-OCH₃) group at position 4. The sulfonyl chloride moiety is highly reactive, enabling its use as an intermediate in synthesizing sulfonamides, sulfonate esters, and other derivatives for pharmaceutical and agrochemical applications. The cyano group, a strong electron-withdrawing substituent, enhances the electrophilicity of the sulfonyl chloride, while the para-methoxy group introduces moderate electron-donating effects, influencing the compound’s solubility and electronic profile.

Molecular Formula: C₈H₅ClNO₃S Molecular Weight: 218.52 g/mol (calculated) Key Features:

  • Cyano group at position 3 enhances electrophilicity of the sulfonyl chloride.
  • Methoxy group at position 4 improves solubility in polar solvents.
  • Sulfonyl chloride enables nucleophilic substitution reactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyano-4-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3S/c1-13-8-3-2-7(14(9,11)12)4-6(8)5-10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWODRNNKFCAJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-4-methoxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 3-Cyano-4-methoxybenzene. One common method is the reaction of 3-Cyano-4-methoxybenzene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction proceeds as follows:

C8H7NO2+ClSO3HC8H6ClNO3S+HCl\text{C8H7NO2} + \text{ClSO3H} \rightarrow \text{C8H6ClNO3S} + \text{HCl} C8H7NO2+ClSO3H→C8H6ClNO3S+HCl

The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The product is then purified through recrystallization or other suitable purification techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for temperature and pressure control can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-4-methoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The sulfonyl chloride group can be substituted by other nucleophiles.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

    Reduction: The cyano group can be reduced to an amine group.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or alcohols. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed.

    Hydrolysis: This reaction is usually performed in the presence of water or aqueous base.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzene derivatives.

    Hydrolysis: 3-Cyano-4-methoxybenzenesulfonic acid.

    Reduction: 3-Amino-4-methoxybenzene-1-sulfonyl chloride.

Scientific Research Applications

3-Cyano-4-methoxybenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the modification of biomolecules for research purposes.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Cyano-4-methoxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of new compounds. The cyano group can also participate in reactions, such as reduction to form amines.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Position 3/4) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-Cyano-4-methoxybenzene-1-sulfonyl chloride -CN (3), -OCH₃ (4) C₈H₅ClNO₃S 218.52 High reactivity due to -CN; pharmaceutical intermediate
3-Chloro-4-methylbenzene-1-sulfonyl chloride -Cl (3), -CH₃ (4) C₇H₆Cl₂O₂S 225.08 Moderate reactivity; used in agrochemical synthesis
3-Chloro-4-fluorobenzenesulfonyl chloride -Cl (3), -F (4) C₆H₃Cl₂FO₂S 229.06 Enhanced electrophilicity due to dual EWGs; unstable under moisture
4-(5-Chloropentanamido)benzene-1-sulfonyl chloride -NHCO(CH₂)₃Cl (4) C₁₁H₁₃Cl₂NO₃S 334.20 Lipophilic; potential for drug delivery systems
3-(propan-2-yl)-4-[2-(trifluoromethoxy)ethoxy]benzene-1-sulfonyl chloride -C₃H₇ (3), -OCH₂CF₃ (4) C₁₂H₁₄ClF₃O₄S 362.75 Bulky substituents reduce reactivity; material science applications
3-chloro-4-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride -Cl (3), -OCH₂C₄H₇O (4) C₁₁H₁₂Cl₂O₄S 311.18 Improved solubility in ethers; intermediate for heterocyclic synthesis
3-chloro-4-ethanesulfonamidobenzene-1-sulfonyl chloride -Cl (3), -NHSO₂C₂H₅ (4) C₈H₈Cl₂NO₄S₂ 323.20 Dual sulfonyl groups; high hydrogen-bonding capacity
3-(butane-1-sulfonamidomethyl)-4-methoxybenzene-1-sulfonyl chloride -CH₂NHSO₂C₄H₉ (3), -OCH₃ (4) C₁₂H₁₈ClNO₅S₂ 355.86 Extended alkyl chain enhances lipid solubility

Reactivity and Electronic Effects

  • Cyano vs. Chloro/Methyl Substituents: The -CN group in the target compound is a stronger electron-withdrawing group (EWG) than -Cl or -CH₃, making its sulfonyl chloride more electrophilic and reactive toward nucleophiles (e.g., amines) compared to and .
  • Methoxy vs. Fluorine/Trifluoromethoxy : The para-methoxy group in the target donates electrons via resonance, slightly counteracting the deactivation caused by the sulfonyl chloride. In contrast, fluorine () and trifluoromethoxy () groups are EWGs, further deactivating the ring and increasing sulfonyl chloride reactivity .

Steric and Solubility Considerations

  • Bulkier Substituents : Compounds like and feature large substituents (e.g., trifluoromethoxy ethoxy, oxolanylmethoxy), which introduce steric hindrance, reducing reaction rates in nucleophilic substitutions compared to the target compound .
  • Lipophilicity : The target’s -CN and -OCH₃ groups balance polarity, whereas compounds with alkyl chains () exhibit higher lipophilicity, favoring membrane permeability in drug design .

Biological Activity

3-Cyano-4-methoxybenzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in both organic synthesis and biological research. Its unique structural features, including the cyano and methoxy groups, enhance its reactivity and potential applications in various biochemical processes. This article delves into the biological activity of this compound, emphasizing its mechanism of action, effects on specific biological pathways, and relevant case studies.

  • Molecular Formula : C₈H₈ClO₂S
  • Molecular Weight : Approximately 215.20 g/mol
  • Structure : The compound features a sulfonyl chloride group that is reactive towards nucleophiles, making it suitable for enzyme inhibition studies.

The biological activity of this compound is primarily linked to its ability to inhibit enzymes through covalent modification. The sulfonyl chloride group can form stable bonds with nucleophilic residues in proteins, effectively inactivating them. This property is particularly useful in studying enzyme kinetics and mechanisms.

Key Mechanisms:

  • Covalent Bond Formation : The sulfonyl chloride reacts with nucleophilic sites on proteins, leading to irreversible inhibition.
  • Enzyme Inhibition : It specifically targets enzymes involved in critical biochemical pathways, allowing researchers to elucidate their roles.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Anticancer Activity : Studies have shown that similar compounds can selectively inhibit cancer cell proliferation by targeting specific oncogenic pathways. For instance, the compound's structural analogs have demonstrated significant cytotoxic effects against colon cancer cell lines by inhibiting key enzymes involved in cell growth and survival .
  • Anti-inflammatory Properties : Compounds with similar functional groups have been reported to exhibit anti-inflammatory effects by modulating lipoxygenase activity, which plays a role in inflammatory diseases .

Case Studies and Research Findings

Several studies highlight the biological implications of this compound:

  • Inhibition of Tumor Growth : In a study involving human colon cancer cell lines, compounds structurally related to this compound exhibited IC₅₀ values below 5 nM against DLD-1 cells. These findings suggest a potent selective action against cancerous cells while sparing normal cells .
  • Mechanistic Insights : Research indicated that the compound could inhibit cholesterol biosynthesis at the level of Emopamil Binding Protein (EBP), which is crucial for cell membrane integrity and function. This inhibition was associated with reduced tumor growth in xenograft models .

Comparative Analysis

To better understand its biological activity, we can compare this compound with structurally similar compounds:

Compound NameKey FeaturesBiological Activity
This compoundContains a sulfonyl chloride groupEnzyme inhibitor with anticancer properties
4-Methoxybenzenesulfonyl fluorideLacks cyano groupLess versatile in enzyme inhibition
3-Cyano-4-methoxybenzenesulfonamideContains a sulfonamide groupDifferent mechanism of action compared to sulfonyl chlorides

Q & A

Basic: What are the standard synthetic routes for 3-cyano-4-methoxybenzene-1-sulfonyl chloride, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves sequential functionalization of the benzene ring. A common approach is:

Methoxy and cyano group introduction : Start with 4-methoxybenzonitrile as a precursor.

Sulfonation : React with chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to avoid over-sulfonation .

Chlorination : Treat the intermediate sulfonic acid with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in anhydrous dichloromethane to form the sulfonyl chloride .
Key variables : Excess chlorinating agents improve yields, but prolonged reaction times may lead to decomposition. Monitor via TLC or LC-MS to optimize conditions.

Basic: How can researchers confirm the purity and structural integrity of this compound?

Answer:
Use a combination of analytical techniques:

  • NMR spectroscopy :
    • ¹H NMR : Methoxy protons appear as a singlet at δ ~3.8–4.0 ppm. Aromatic protons adjacent to the cyano group show deshielding (δ ~7.5–8.5 ppm) .
    • ¹³C NMR : The sulfonyl chloride carbon resonates at δ ~55–60 ppm, while the cyano carbon appears at δ ~115–120 ppm .
  • IR spectroscopy : Confirm S=O stretches (~1360 cm⁻¹ and 1180 cm⁻¹) and C≡N absorption (~2240 cm⁻¹) .
  • LC-MS : Monitor molecular ion peaks ([M+H]⁺) and chlorine isotope patterns for validation .

Advanced: How does the electron-withdrawing cyano group influence the reactivity of the sulfonyl chloride moiety?

Answer:
The cyano group (meta to sulfonyl chloride) enhances electrophilicity at the sulfur center via resonance and inductive effects. This accelerates nucleophilic substitution reactions (e.g., with amines or alcohols) but increases susceptibility to hydrolysis. Mitigation strategy : Conduct reactions under anhydrous conditions with aprotic solvents (e.g., THF, DMF) and use bases like triethylamine to scavenge HCl .

Advanced: What strategies resolve contradictions in reported spectroscopic data for this compound?

Answer:
Discrepancies often arise from solvent effects or impurities. To address:

Reproducibility : Cross-validate data using multiple batches synthesized under identical conditions.

High-resolution MS : Confirm molecular formula accuracy (e.g., C₈H₆ClNO₃S requires exact mass 231.9734) .

X-ray crystallography : Resolve ambiguous NOE correlations in NMR by determining the crystal structure .

Advanced: What are the stability considerations for long-term storage of this compound?

Answer:
The compound is moisture-sensitive due to the sulfonyl chloride group. Best practices :

  • Store under inert gas (Ar/N₂) in amber glass vials at –20°C.
  • Add molecular sieves (3Å) to prevent hydrolysis.
  • Monitor degradation via periodic ¹H NMR; hydrolyzed sulfonic acid derivatives show broad peaks at δ ~5–6 ppm (SO₃H) .

Advanced: How can this compound be applied in proteomics or medicinal chemistry?

Answer:

  • Protein modification : The sulfonyl chloride reacts selectively with lysine or tyrosine residues under mild buffered conditions (pH 7–8) to introduce probes (e.g., fluorophores) .
  • Drug discovery : Serve as a key intermediate for sulfonamide-based inhibitors. For example, conjugate with heterocyclic amines to target enzyme active sites (e.g., carbonic anhydrase) .

Advanced: What computational tools predict regioselectivity in derivatization reactions?

Answer:

  • DFT calculations : Use Gaussian or ORCA to model transition states and identify favored attack trajectories (e.g., nucleophilic substitution at sulfur vs. aromatic electrophilic substitution).
  • Molecular docking : Predict binding affinities when designing sulfonamide drug candidates .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Ventilation : Use fume hoods to avoid inhaling corrosive HCl vapors released during reactions.
  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Spill management : Neutralize with sodium bicarbonate before disposal .

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